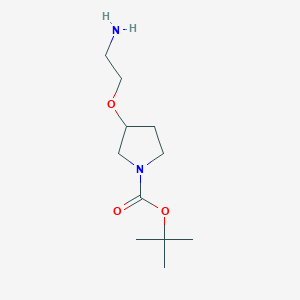
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, also known as ephedrine, is a naturally occurring alkaloid found in the Ephedra plant. Ephedrine has been used for centuries in traditional Chinese medicine for its stimulant and bronchodilator effects. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of respiratory disorders and obesity.
Mecanismo De Acción
Ephedrine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are found throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the fight or flight response. The activation of adrenergic receptors also leads to the relaxation of smooth muscles in the airways, which improves breathing.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate. It also stimulates the release of glucose from the liver, which can increase blood sugar levels. Ephedrine can also cause vasoconstriction, or the narrowing of blood vessels, which can increase blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ephedrine has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of synthetic and naturally occurring sources. However, its use is limited by its potential for abuse and the potential for adverse effects such as cardiovascular complications.
Direcciones Futuras
There are a number of potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, including the development of new synthetic methods, the investigation of its potential therapeutic applications in the treatment of other diseases such as Parkinson's and Alzheimer's, and the study of its potential for use as a performance-enhancing drug. Additionally, more research is needed to fully understand the potential risks and benefits of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine use.
Métodos De Síntesis
Ephedrine can be synthesized through a variety of methods, including extraction from the Ephedra plant, chemical synthesis, and biotransformation. Chemical synthesis involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine using a reducing agent such as lithium aluminum hydride. Biotransformation involves the use of microorganisms to convert precursor compounds into (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine.
Aplicaciones Científicas De Investigación
Ephedrine has been extensively studied for its therapeutic potential in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator by relaxing the smooth muscles in the airways, which improves breathing. Ephedrine has also been investigated for its potential use in the treatment of obesity, as it can increase metabolic rate and suppress appetite.
Propiedades
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPCUKRBNUMDV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)


![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)


![8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2942588.png)



![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)